3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide
Overview
Description
3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide is a monocarboxylic acid amide that is tetradecanamide substituted by an oxo group at position 3 and a (3S)-2-oxotetrahydrofuran-3-yl group at the N atom . It is a gamma-lactone, a member of furans, and a monocarboxylic acid amide .
Molecular Structure Analysis
The molecular formula of this compound is C18H31NO4 . Its molecular weight is 325.4 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Scientific Research Applications
1. Enolization in 3-oxo-tetrahydrofurans
A study by Anteunis and Vandewalle (1971) examined the enolization in 3-oxo-tetrahydrofurans, revealing extensive enolization with branched substitution at C-5. The 3-oxotetrahydrofuran ring showed easy conformational changes, which is significant for understanding the chemical behavior of compounds like 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide (Anteunis & Vandewalle, 1971).
2. Synthesis and Structural Analysis
McRae et al. (1943) discussed the synthesis of related substances to this compound, providing insights into the chemical pathways and potential modifications that can be applied to this compound for various scientific applications (McRae, Charlesworth, Archibald, & Alexander, 1943).
3. Visible-Light Mediated Oxidative C-H/N-H Cross-Coupling
Zhang, Yi, Wang, and Lei (2017) developed a visible-light catalyzed oxidative amination of tetrahydrofuran, which is structurally similar to this compound. This study highlights the potential of using light-mediated reactions for modifying or synthesizing related compounds (Zhang, Yi, Wang, & Lei, 2017).
4. Synthesis of Substituted Tetrahydrofuran
Liu et al. (2014) presented a Lewis base catalyzed domino reaction to synthesize substituted tetrahydrofuran derivatives. This research provides a methodology that could potentially be applied to synthesize or modify compounds like this compound (Liu et al., 2014).
Mechanism of Action
Target of Action
N-(3-Oxotetradecanoyl)-L-homoserine lactone, also known as N-3-oxo-tetradecanoyl-L-Homoserine lactone, is a natural product and an important signaling molecule widely used in bacterial communication systems, known as Quorum Sensing . It is involved in the formation of bacterial biofilms, biochemical reactions, and the expression of pathogenicity .
Mode of Action
As a quorum sensing signal molecule, N-(3-Oxotetradecanoyl)-L-homoserine lactone regulates the population behavior of microorganisms . Many studies have proved that it harms the physiological function of host intestinal epithelial cells . It has been shown to reduce cell viability in a dose-dependent manner, and co-treatment with this compound and lipopolysaccharide (LPS) enhances cell death .
Biochemical Pathways
N-(3-Oxotetradecanoyl)-L-homoserine lactone signals cell activation through a mechanism distinct from the canonical pathogen-associated molecular pattern recognition receptor pathways . It has been found to activate the receptor-interacting protein kinase 1 (RIPK1) pathway, leading to an increase in the levels of cleaved caspase 8 and 3 .
Pharmacokinetics
It is known that the toxicity of this compound is concentration-dependent . It is used as a signaling molecule in bacteriology research, but high concentrations of this compound may have toxic effects on the human body .
Result of Action
N-(3-Oxotetradecanoyl)-L-homoserine lactone has been shown to induce systemic inflammation and body weight loss in mice by disrupting intestinal barrier function . It induces endothelial cell apoptosis via the activation of the RIPK1 pathway, independent of LPS toxicity .
Action Environment
The action of N-(3-Oxotetradecanoyl)-L-homoserine lactone can be influenced by environmental factors. For example, the gut microbiome plays a key role in the detrimental effects of this compound on intestinal health . The fecal microbial community of mice was altered in the presence of this compound .
Biochemical Analysis
Biochemical Properties
N-(3-Oxotetradecanoyl)-L-homoserine lactone is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. This compound is a common signaling molecule that participates in the formation of bacterial biofilms, biochemical reactions, and pathogenicity expression .
Cellular Effects
N-(3-Oxotetradecanoyl)-L-homoserine lactone has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-(3-Oxotetradecanoyl)-L-homoserine lactone involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Oxotetradecanoyl)-L-homoserine lactone change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(3-Oxotetradecanoyl)-L-homoserine lactone vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(3-Oxotetradecanoyl)-L-homoserine lactone is involved in metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
N-(3-Oxotetradecanoyl)-L-homoserine lactone is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(3-Oxotetradecanoyl)-L-homoserine lactone and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFJJDSGBAAUPW-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346604 | |
Record name | 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]tetradecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177158-19-9 | |
Record name | 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]tetradecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Oxotetradecanoyl)-L-homoserine lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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